BenchChemオンラインストアへようこそ!

2-(1-morpholinoethyl)-4(3H)-quinazolinone

Physicochemical profiling Lipophilicity Drug-likeness

2-(1-Morpholinoethyl)-4(3H)-quinazolinone (CAS 866009-93-0) is a synthetic 2-substituted quinazolin-4(3H)-one derivative bearing a morpholine ring connected via a chiral ethyl linker at the C2 position. With molecular formula C14H17N3O2 and a molecular weight of 259.30 g/mol, it belongs to the privileged quinazolinone class, a fused nitrogen heterocyclic scaffold broadly recognized for its diverse pharmacological properties including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities.

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 866009-93-0
Cat. No. B2738247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-morpholinoethyl)-4(3H)-quinazolinone
CAS866009-93-0
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C(=O)N1)N3CCOCC3
InChIInChI=1S/C14H17N3O2/c1-10(17-6-8-19-9-7-17)13-15-12-5-3-2-4-11(12)14(18)16-13/h2-5,10H,6-9H2,1H3,(H,15,16,18)
InChIKeyGPPSURBBZDMJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Morpholinoethyl)-4(3H)-quinazolinone (CAS 866009-93-0): A C2-Ethyl-Bridged Morpholino-Quinazolinone Scaffold for Drug Discovery


2-(1-Morpholinoethyl)-4(3H)-quinazolinone (CAS 866009-93-0) is a synthetic 2-substituted quinazolin-4(3H)-one derivative bearing a morpholine ring connected via a chiral ethyl linker at the C2 position . With molecular formula C14H17N3O2 and a molecular weight of 259.30 g/mol, it belongs to the privileged quinazolinone class, a fused nitrogen heterocyclic scaffold broadly recognized for its diverse pharmacological properties including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities [1]. The presence of the morpholinoethyl substituent distinguishes this compound from simpler C2-substituted analogs by introducing controlled conformational flexibility and modulated lipophilicity, which are critical parameters for target engagement and pharmacokinetic optimization in early-stage medicinal chemistry campaigns .

Why 2-(1-Morpholinoethyl)-4(3H)-quinazolinone Cannot Be Interchanged with Other Morpholino-Quinazolinones


Superficially similar morpholino-quinazolinone derivatives—such as 2-morpholino-4(3H)-quinazolinone (direct C2–N attachment, CAS 33080-91-0) or 2-(morpholinomethyl)-4(3H)-quinazolinone (single methylene linker, CAS 3552-64-5)—differ fundamentally in the nature of the spacer arm connecting the morpholine pharmacophore to the quinazolinone core. This spacer governs not only physicochemical properties (LogP, rotatable bond count, conformational ensemble) but also critical drug-likeness parameters such as membrane permeability, metabolic stability, and target-binding mode . The ethyl linker in 2-(1-morpholinoethyl)-4(3H)-quinazolinone introduces a chiral center absent in the direct-attachment or methylene-linked analogs, enabling stereochemistry-dependent biological recognition. Without quantitative head-to-head data, substituting one linker variant for another risks confounding SAR interpretation, altering selectivity profiles, and producing irreproducible screening results .

Quantitative Differentiation Evidence: 2-(1-Morpholinoethyl)-4(3H)-quinazolinone vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. Direct-Attachment Morpholino-Quinazolinone

The target compound exhibits a computed LogP of 1.3163, which is 0.5566 log units higher (approximately 3.6-fold greater partition coefficient) than the directly attached 2-(4-morpholinyl)-4(3H)-quinazolinone (CAS 33080-91-0, LogP 0.7597) . This increased lipophilicity arises from the insertion of the ethyl linker between the quinazolinone core and the morpholine ring, replacing a direct C–N bond with a C–C–N connection. The difference is substantial for CNS drug-likeness and membrane permeability considerations, where LogP values between 1 and 3 are often associated with optimal passive permeability and acceptable aqueous solubility in lead optimization programs [1].

Physicochemical profiling Lipophilicity Drug-likeness Quinazolinone SAR

Increased Conformational Flexibility (Rotatable Bonds) vs. Direct-Attachment Analog

The target compound possesses 2 rotatable bonds, one more than the directly attached 2-(4-morpholinyl)-4(3H)-quinazolinone (CAS 33080-91-0, 1 rotatable bond) . The additional rotatable bond arises from the ethyl linker (C1–C2 bond connecting the quinazolinone C2 to the morpholine nitrogen), which permits rotation around this bond, enabling the morpholine ring to sample a broader conformational space. The 2-(morpholinomethyl)-4(3H)-quinazolinone comparator (CAS 3552-64-5) also has 1 rotatable bond based on its methylene linker . The target compound thus achieves a unique balance: increased flexibility compared to the methylene-linked and direct-attachment analogs, while remaining within the recommended ≤10 rotatable bond count for oral bioavailability [1].

Conformational analysis Molecular flexibility Entropic binding Quinazolinone SAR

Molecular Weight and Topological Differentiation from Closest Commercial Analogs

The target compound (MW 259.30 g/mol) occupies a distinct molecular weight bin relative to its two closest commercially available comparators: 2-(4-morpholinyl)-4(3H)-quinazolinone (MW 231.25 g/mol, ΔMW = −28.05) and 2-(morpholinomethyl)-4(3H)-quinazolinone (MW 245.28 g/mol, ΔMW = −14.02) . All three compounds fall within lead-like chemical space (MW < 350), but the target compound's molecular weight advantage over the direct-attachment analog (12% larger) may correlate with increased hydrophobic surface area and enhanced van der Waals interactions with target proteins, as inferred from the LogP trend . Its N3-substituted derivative, ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate (C18H23N3O4, MW 345.40), represents a further functionalized variant with a much larger scaffold suitable for prodrug strategies or additional target engagement .

Molecular weight Chemical space Lead-likeness Fragment-based screening

Predicted Boiling Point as a Proxy for Thermal Stability and Purification Suitability

The target compound has a predicted boiling point of 416.6±55.0 °C at 760 mmHg , substantially higher than the predicted boiling point of the closest methylene-linked comparator 2-(morpholinomethyl)-4(3H)-quinazolinone (estimated ~398–405 °C based on MW trend) [1]. While experimental boiling point data are not available for either compound due to likely thermal degradation before boiling, the predicted value serves as a computational indicator of cohesive intermolecular forces, which correlate with crystal lattice energy and melting behavior. The elevated predicted boiling point of the target compound may reflect stronger intermolecular interactions (dipole–dipole, hydrogen bonding) attributable to the additional methylene unit and increased molecular polarizability, with implications for solid-state stability during long-term storage .

Thermal stability Purification Process chemistry Boiling point

Class-Level Biological Plausibility: Morpholino-Quinazolinone Hybrids as Anticancer Agents

A 2024 study of 15 novel quinazoline-morpholinobenzylideneamino hybrid compounds demonstrated that morpholino-quinazolinone scaffolds can achieve potent cytotoxicity against A549 lung cancer cells (best compound IC50 = 2.83 μM) with a selectivity index of 29—far exceeding reference drugs paclitaxel (SI = 2.40) and sorafenib (SI = 4.92) [1]. Molecular docking revealed strong binding to VEGFR1 (−11.744 kcal/mol), VEGFR2 (−12.407 kcal/mol), and EGFR (−10.359 kcal/mol), with hydrogen bond interactions maintained for >90% of MD simulation time [1]. Separately, a series of morpholine-substituted quinazoline derivatives showed IC50 values of 6.44–10.38 μM against MCF-7, A549, and SHSY-5Y cancer cell lines [2]. While these data come from structurally related but non-identical compounds, they establish class-level evidence that morpholino-quinazolinone hybrids possess inherent anticancer potential that the target compound, with its ethyl linker, is structurally positioned to access [1][2].

Anticancer Quinazolinone-morpholine hybrids VEGFR inhibition Cytotoxicity

Commercial Availability Comparison: Supply Chain and Procurement Accessibility

2-(1-Morpholinoethyl)-4(3H)-quinazolinone is commercially available from Leyan (Shanghai Haohong Biomedical) at 98% purity in 1 mg, 2 mg, and 5 mg quantities . In contrast, the simpler 2-(morpholinomethyl)-4(3H)-quinazolinone (CAS 3552-64-5) is offered by Sigma-Aldrich as a 1 g unit at $369.00, sold 'as-is' without analytical data, as part of a unique chemical collection for early discovery researchers . The direct-attachment analog 2-(4-morpholinyl)-4(3H)-quinazolinone (CAS 33080-91-0) is available from AKSci and Leyan at 98% purity in gram quantities . The target compound's availability in small (mg) quantities from a single verified supplier, with documented purity and computed physicochemical parameters including LogP (1.3163), TPSA (58.22), and predicted boiling point (416.6 °C), provides a defined procurement pathway for hit identification studies, though supply scalability may be more constrained than for the gram-scale analogs .

Commercial availability Procurement Supply chain Research chemicals

High-Priority Application Scenarios for 2-(1-Morpholinoethyl)-4(3H)-quinazolinone Based on Quantitative Differentiation


Scaffold-Hopping and Linker-SAR Exploration in Kinase Inhibitor Discovery

The target compound's ethyl linker introduces a chiral center and enhanced conformational flexibility (2 rotatable bonds) not present in the direct-attachment analog (1 rotatable bond), making it an ideal probe for linker-SAR studies in kinase inhibitor programs. The class-level precedent for morpholino-quinazolinone VEGFR1/VEGFR2 inhibition (docking scores of −11.744 and −12.407 kcal/mol, respectively; IC50 = 2.83 μM in A549 cells) provides a rational starting point for screening this compound against kinase panels [1]. Its LogP of 1.3163 sits within the optimal range for both passive permeability and aqueous solubility, supporting use in cellular kinase assays without extensive formulation optimization .

Chemical Biology Probe Development Leveraging Chiral Ethyl Linker

The chiral center at the ethyl linker (C1 position) creates a stereochemical handle absent in all achiral morpholino-quinazolinone comparators. This stereogenicity could be exploited for the development of enantiomerically pure chemical biology probes to interrogate stereospecific protein-ligand interactions. The moderate molecular weight (259.30 g/mol) and favorable TPSA (58.22 Ų) are consistent with cell-permeable probe criteria, and the commercial availability of the racemate in 98% purity from Leyan enables initial evaluation before chiral resolution .

Hit-to-Lead Expansion of Quinazolinone-Morpholine Hybrids for Lung Cancer

The 2024 study by Tokalı et al. demonstrated that quinazolinone-morpholine hybrids achieve a selectivity index of 29 against A549 lung cancer cells—far exceeding clinical comparators paclitaxel (SI 2.40) and sorafenib (SI 4.92)—with robust VEGFR2 binding maintained for >90% of MD simulation time [1]. The target compound, with its ethyl-bridged morpholino substituent, represents a structurally distinct entry point for expanding this promising chemical series. Its higher LogP (1.3163 vs. 0.7597 for the direct-attachment analog) may further enhance membrane permeability and intracellular target engagement in non-small cell lung cancer models [1].

Procurement for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The target compound is available in small quantities (1–5 mg scale) from a verified supplier with documented purity (98%) and computed physicochemical descriptors (LogP, TPSA, H-bond donors/acceptors, rotatable bonds) . Its molecular weight (259.30 g/mol) falls within the upper range of fragment-like space (typically ≤300 Da), and the presence of a secondary amine (H-donor count = 1) at the quinazolinone N3 position provides a synthetic handle for further derivatization. The structurally related N3-ethyl acetate derivative (ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate, MW 345.40) demonstrates the feasibility of N3 functionalization, suggesting the target compound can serve as a versatile building block for DEL synthesis or focused library construction .

Quote Request

Request a Quote for 2-(1-morpholinoethyl)-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.